Ethyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a triazolo-pyridazine core linked to a piperazine moiety via a thioacetyl bridge. This structure integrates multiple pharmacophoric elements: the [1,2,4]triazolo[4,3-b]pyridazine system is known for its bioactivity in kinase inhibition and antimicrobial applications, while the piperazine-carboxylate group enhances solubility and bioavailability . The benzamidoethyl substituent at position 3 of the triazole ring may contribute to target-specific interactions, such as hydrogen bonding with enzymes or receptors.
Properties
IUPAC Name |
ethyl 4-[2-[[3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O4S/c1-2-34-23(33)29-14-12-28(13-15-29)21(31)16-35-20-9-8-18-25-26-19(30(18)27-20)10-11-24-22(32)17-6-4-3-5-7-17/h3-9H,2,10-16H2,1H3,(H,24,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKDFROXFNXGJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials
Formation of Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of Benzamidoethyl Group: The benzamidoethyl group is introduced through nucleophilic substitution reactions, often using benzyl halides or benzylamines as starting materials.
Attachment of Piperazine-1-carboxylate: The final step involves the coupling of the triazolopyridazine intermediate with ethyl piperazine-1-carboxylate under mild conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes involved in cancer progression. The compound binds to the active site of these enzymes, inhibiting their activity and thereby preventing the growth and proliferation of cancer cells . Key pathways involved include the PI3K/AKT/mTOR signaling pathway, which is crucial for cell metabolism, proliferation, and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To evaluate its uniqueness, this compound is compared to analogs with overlapping structural motifs, including triazolo-pyridazines, piperazine derivatives, and thioacetyl-linked hybrids.
Physicochemical Properties
- Molecular Weight : The target compound (MW ≈ 573.1 g/mol, estimated from ) is heavier than simpler triazolo-pyridazines (e.g., compound 12 in , MW ~350 g/mol) due to its extended piperazine-benzamide substituents.
- Solubility: The ethyl piperazine-1-carboxylate group enhances aqueous solubility compared to non-carboxylated analogs like 6-(4-(2-fluorophenyl)piperazine-1-yl)pyridazinones .
- LogP : Predicted to be moderate (~2.5–3.5) due to polar groups (carboxylate, thioacetyl) balancing hydrophobic aromatic systems.
Structure-Activity Relationship (SAR) Insights
- Triazole Substituents : The 2-benzamidoethyl group in the target compound may enhance binding to hydrophobic enzyme pockets, as seen in benzothiazole-containing analogs .
- Piperazine Modifications : Ethyl carboxylate vs. tert-butyl carbamate (e.g., compound 2l in ) affects solubility and bioavailability. Carboxylates improve water solubility but may reduce membrane permeability.
- Thioacetyl Linker : The thioether bridge stabilizes the molecule against hydrolysis compared to oxyacetyl derivatives, as demonstrated in stability studies .
Q & A
Q. What are the key functional groups and structural features influencing the compound’s reactivity and bioactivity?
The compound contains a triazolo[4,3-b]pyridazine core, a benzamidoethyl substituent, a thioacetyl linker, and a piperazine-carboxylate moiety. The triazole and pyridazine rings contribute to π-π stacking and hydrogen-bonding interactions with biological targets, while the thioether linker enhances metabolic stability compared to oxygen analogs. The piperazine-carboxylate group improves solubility and modulates pharmacokinetics .
Methodological Insight : Prioritize structural elucidation via -/-NMR and X-ray crystallography to confirm regiochemistry of the triazole ring and spatial arrangement of substituents .
Q. What synthetic routes are commonly employed for this compound?
Synthesis typically involves:
- Step 1 : Formation of the triazolo[4,3-b]pyridazine core via cyclization of hydrazine derivatives with α,β-unsaturated ketones.
- Step 2 : Thioacetylation using mercaptoacetic acid derivatives under basic conditions (e.g., NaH in DMF).
- Step 3 : Piperazine coupling via nucleophilic substitution or amide bond formation.
- Step 4 : Benzamidoethyl group introduction using EDCI/HOBt-mediated coupling .
Optimization : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and purify via flash chromatography. Yield improvements (15–30%) require strict temperature control (0–5°C during thioacetylation) .
Q. How is the compound characterized for purity and structural integrity?
- HPLC : Use a C18 column (ACN/water gradient, 0.1% TFA) to confirm >95% purity.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns.
- FT-IR : Key peaks include N-H stretch (~3300 cm), C=O (~1700 cm), and C-S (~650 cm) .
Advanced Research Questions
Q. How can contradictory bioactivity data in kinase inhibition assays be resolved?
Discrepancies often arise from off-target binding due to the compound’s bivalent structure (triazole-pyridazine and piperazine moieties).
- Experimental Design :
Perform competitive binding assays (e.g., TR-FRET) with labeled ATP to assess selectivity across kinase panels.
Use alanine-scanning mutagenesis on suspected kinase targets (e.g., BRD4) to identify critical binding residues .
- Data Analysis : Apply cheminformatics tools (e.g., Schrödinger’s MM-GBSA) to calculate binding free energies and correlate with IC values .
Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?
- Catalysis : Replace Pd/C with Pd(OAc)/XPhos for Suzuki-Miyaura coupling (reduces metal leaching, improves yield to ~45%).
- Solvent Optimization : Use THF/HO (4:1) for thioacetylation to suppress disulfide formation.
- Workflow : Implement flow chemistry for piperazine coupling to enhance reproducibility .
Q. How does the compound’s stability under physiological conditions impact in vivo studies?
- pH Stability : The thioether linker resists hydrolysis at pH 7.4, but the ester group in the piperazine-carboxylate is prone to enzymatic cleavage.
- Experimental Validation :
Conduct stability assays in simulated gastric fluid (SGF) and human liver microsomes.
Replace the ethyl ester with a tert-butyl group to prolong half-life (t increases from 1.2 to 4.8 hours) .
Q. What computational models predict SAR for analogs targeting epigenetic regulators?
- Docking Studies : Use AutoDock Vina to model interactions with BET bromodomains (e.g., BRD4 BD1/BD2). Focus on the triazole-pyridazine core’s orientation in the ZA channel.
- QSAR : Develop 3D-QSAR models using CoMFA/CoMSIA to correlate substituent electronegativity (e.g., benzamido vs. sulfonamide) with pIC .
Data Contradiction Analysis
Q. Why do cytotoxicity assays show variability across cancer cell lines?
- Hypothesis : Tissue-specific expression of efflux pumps (e.g., P-gp) reduces intracellular concentration in resistant lines (e.g., MCF-7 vs. HepG2).
- Validation :
Measure intracellular accumulation via LC-MS/MS after treatment with/without verapamil (P-gp inhibitor).
Perform RNA-seq to correlate ABCB1 expression with IC .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
